molecular formula C12H15KO B12660584 Potassium 2-cyclohexylphenolate CAS No. 56705-75-0

Potassium 2-cyclohexylphenolate

Cat. No.: B12660584
CAS No.: 56705-75-0
M. Wt: 214.34 g/mol
InChI Key: SNPSNYDZHXRPAG-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Potassium 2-cyclohexylphenolate is a useful research compound. Its molecular formula is C12H15KO and its molecular weight is 214.34 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

56705-75-0

Molecular Formula

C12H15KO

Molecular Weight

214.34 g/mol

IUPAC Name

potassium;2-cyclohexylphenolate

InChI

InChI=1S/C12H16O.K/c13-12-9-5-4-8-11(12)10-6-2-1-3-7-10;/h4-5,8-10,13H,1-3,6-7H2;/q;+1/p-1

InChI Key

SNPSNYDZHXRPAG-UHFFFAOYSA-M

Canonical SMILES

C1CCC(CC1)C2=CC=CC=C2[O-].[K+]

Origin of Product

United States

General Overview of Phenolic Compounds in Chemical Science

Phenolic compounds are a major class of organic molecules characterized by a hydroxyl (-OH) group directly bonded to an aromatic hydrocarbon ring. wikipedia.orgnumberanalytics.com The simplest member of this family is phenol (B47542) (C₆H₅OH) itself. wikipedia.org These compounds are ubiquitous in nature, found in various plants where they contribute to a range of biological functions. numberanalytics.comyoutube.comnih.gov

The chemical properties of phenols are largely dictated by the hydroxyl group. They are generally more acidic than aliphatic alcohols, with pKa values typically falling between 10 and 12. wikipedia.org This increased acidity is due to the resonance stabilization of the resulting phenolate (B1203915) anion. Deprotonation of a phenol yields a phenolate (or phenoxide) ion, and the corresponding salts are known as phenolates. wikipedia.org Phenolic compounds undergo a variety of chemical reactions, including electrophilic aromatic substitution, esterification, and oxidation. wikipedia.org Their ability to act as antioxidants is a particularly noteworthy property, stemming from their capacity to donate hydrogen atoms or electrons to neutralize free radicals. numberanalytics.com

The structural diversity of phenolic compounds is vast, ranging from simple phenols with a single aromatic ring to complex polyphenols containing multiple phenol units. wikipedia.orgyoutube.com This structural variety gives rise to a wide array of applications, from their role as precursors in the synthesis of polymers and pharmaceuticals to their use as food preservatives and in cosmetics. youtube.comijhmr.com

Significance of Cyclohexylphenols As Chemical Intermediates in Fine Chemical Syntheses

Within the broad class of phenolic compounds, cyclohexylphenols represent a significant subclass of alkylphenols. These molecules are valuable intermediates in the synthesis of a variety of fine chemicals, including dyes, resins, and pharmaceutical drugs. rsc.orgresearchgate.net The addition of the cyclohexyl group to the phenol (B47542) ring modifies its physical and chemical properties, influencing its reactivity and potential applications.

The synthesis of cyclohexylphenols is an area of active research. Traditional methods often involve the alkylation of phenol with cyclohexene (B86901) or cyclohexanol (B46403) using strong mineral acids as catalysts, which can lead to environmental concerns. researchgate.net Consequently, there is a drive to develop more sustainable and efficient synthetic routes. Recent research has explored the use of solid acid catalysts, such as γ-Al2O3 and various zeolites, for the alkylation of phenol. researchgate.netresearchgate.net For instance, the one-pot synthesis of cyclohexylphenols from phenol and isopropyl alcohol using a tandem catalytic system of Raney® Nickel and hierarchical Beta zeolite has been reported as a more environmentally friendly approach. rsc.org Another method involves the hydroalkylation of phenol in the presence of a palladium catalyst and a molten salt. chemicalbook.comchemicalbook.com

The position of the cyclohexyl group on the phenol ring (ortho, meta, or para) is crucial and can be controlled by the choice of catalyst and reaction conditions. For example, the synthesis of o-cyclohexylphenol has been investigated using supercritical carbon dioxide as a green reaction medium. researchgate.net These regioselective syntheses are important for producing specific isomers required for particular applications. The conversion of cyclohexylphenols to other valuable compounds, such as hydroxybiphenyls through dehydration over palladium catalysts, further highlights their role as versatile chemical intermediates. researchgate.net

Contextualizing Potassium Phenolates Within Alkyl Aryloxide Chemistry

Potassium 2-cyclohexylphenolate is a salt, specifically a potassium phenolate (B1203915). Phenolates, the conjugate bases of phenols, are a key class of compounds within the broader category of alkyl aryloxides. wikipedia.orgontosight.ai The deprotonation of the hydroxyl group on a phenol (B47542) results in a negatively charged phenoxide ion, which is then ionically bonded to a cation, in this case, potassium (K⁺). wikipedia.orgontosight.ai

Potassium phenolates, including the parent compound potassium phenoxide (C₆H₅OK), are known for their strong basicity and nucleophilicity. cymitquimica.com This makes them valuable reagents in organic synthesis. They are frequently employed in reactions such as alkylation and acylation to form ethers and esters, respectively. cymitquimica.com The reactivity and solubility of potassium phenolates can be influenced by the solvent used and the nature of any substituents on the aromatic ring. cymitquimica.comnih.gov

The structure of potassium aryloxides can be quite complex. Research has shown that their structures can vary significantly depending on the steric bulk of the substituents on the phenol ring and the solvent used during crystallization. nih.govcapes.gov.brfigshare.com For instance, less sterically hindered potassium phenoxides often form solvated polymeric species, while those with bulkier substituents may form unsolvated polymers. nih.govcapes.gov.br In many of these structures, the potassium ions are observed to be π-bound to the aryl rings of neighboring phenoxide units, which helps to satisfy their coordination spheres. nih.govcapes.gov.br The synthesis of these compounds is typically achieved by reacting a substituted phenol with a strong potassium base, such as potassium amide. nih.govcapes.gov.br

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for studying the electronic structure of molecules. afit.edu DFT methods are used to determine ground-state geometries, reaction energetics, and a variety of electronic properties that govern a molecule's behavior.

The first step in a computational study of potassium 2-cyclohexylphenolate involves determining its most stable three-dimensional structure. Using DFT methods, such as the B3LYP functional with a Pople-style basis set like 6-311G(d,p), the geometry of the 2-cyclohexylphenolate anion would be optimized to find the lowest energy conformation. afit.edu

The geometry of the phenoxide part of the molecule is largely planar. The key structural questions would revolve around the orientation of the cyclohexyl group relative to the phenyl ring and the interaction with the potassium cation. The bulky cyclohexyl group at the ortho position can induce steric strain, potentially causing slight distortions in the planarity of the phenyl ring and influencing the C-C-O bond angle. Studies on ortho-substituted phenols have shown that substituents can alter bond lengths and angles within the aromatic ring. afit.eduresearchgate.net

Energetics calculations would reveal the relative stabilities of different conformers, such as the "chair" and "boat" conformations of the cyclohexyl ring and its rotational position. Furthermore, these calculations can determine important thermodynamic quantities. For the parent 2-cyclohexylphenol (B93547), the O-H Bond Dissociation Enthalpy (BDE) is a critical parameter related to its antioxidant capabilities. DFT studies on substituted phenols have shown that electron-donating groups, like cyclohexyl, generally decrease the O-H BDE compared to unsubstituted phenol (B47542), indicating an increased susceptibility to hydrogen atom transfer. ijesi.orgmdpi.com

Table 1: Representative DFT-Calculated Bond Lengths and Energetics for Phenol and Substituted Phenols This table presents typical data from DFT studies on related compounds to illustrate the expected values for 2-cyclohexylphenolate.

Parameter Phenol afit.edu p-Cresol (Electron-Donating Group) mdpi.com p-Nitrophenol (Electron-Withdrawing Group) mdpi.com
C-O Bond Length (Å) 1.351 ~1.35 ~1.34
O-H Bond Length (Å) 0.963 ~0.96 ~0.97

| O-H BDE (kcal/mol) | 86.5 | 85.1 | 87.9 |

DFT is a powerful tool for mapping the potential energy surface of a chemical reaction, allowing for the prediction of reaction mechanisms, transition states, and activation barriers. The 2-cyclohexylphenolate anion is a potent nucleophile, and its reactions, such as O-alkylation, can be modeled computationally.

A theoretical investigation would involve identifying the structures of the reactants (2-cyclohexylphenolate and an electrophile), the products, and, crucially, the transition state connecting them. rsc.org The energy difference between the reactants and the transition state defines the activation energy barrier (ΔG‡), which is the primary determinant of the reaction rate. Computational studies on similar reactions, like the alkylation of phenol, have shown that the presence of a catalyst or solvent can significantly alter this barrier. rsc.org For this compound, calculations would likely show an asynchronous transition state for reactions like alkylation, where the formation of the new C-O or O-Alkyl bond is more advanced than the breaking of any associated bonds in the electrophile.

The electronic character of the phenoxide is dictated by the interplay between the negatively charged oxygen and the substituents on the ring. The cyclohexyl group is a weak σ-electron donating group. This donation, combined with the powerful π-donating ability of the O⁻ group, increases the electron density of the aromatic ring, particularly at the ortho and para positions.

Aromaticity itself can be quantified using several computational metrics. The Nucleus-Independent Chemical Shift (NICS) is a popular method, where a negative value inside the ring indicates aromatic character. For 2-cyclohexylphenolate, the NICS value is expected to be significantly negative, confirming its aromaticity. However, studies on substituted benzenes show that substituents can modulate the degree of aromaticity. nih.gov The electron-donating cyclohexyl and phenoxide groups would likely lead to a slightly different NICS value compared to benzene (B151609) or unsubstituted phenol, reflecting a change in the π-electron delocalization.

Table 2: Typical NICS(1)zz Values for Aromatic Compounds NICS(1)zz is the out-of-plane component of the NICS tensor calculated 1 Å above the ring center, a common descriptor for aromaticity.

Compound Typical NICS(1)zz Value (ppm) Aromatic Character
Benzene -29.9 Strongly Aromatic
Fluorobenzene -28.3 Aromatic

| Hexafluorobenzene | -16.8 | Weakly Aromatic |

Molecular Dynamics Simulations for Solute-Solvent Interactions

While quantum mechanics describes the electronic structure of a single molecule, molecular dynamics (MD) simulations are used to study the behavior of a large ensemble of molecules over time. For this compound, MD simulations are essential for understanding how it interacts with solvent molecules, which is critical to its chemical behavior in solution.

In solution, the potassium cation (K⁺) and the 2-cyclohexylphenolate anion are surrounded by solvent molecules, forming solvation shells. MD simulations can provide a detailed picture of these shells. Studies of potassium ions in various solvents, like water, show that they are typically surrounded by a first solvation shell containing 6-8 solvent molecules. rsc.org The simulations can calculate the radial distribution function, g(r), which gives the probability of finding a solvent molecule at a certain distance from the ion.

The dynamics of this solvation shell are also important. The residence time of solvent molecules in the first solvation shell of K⁺ can be calculated, indicating how rapidly they are exchanged with molecules from the bulk solvent. In water, this exchange is quite fast, on the picosecond timescale. acs.org

A key aspect for this compound would be the nature of the ion pairing between K⁺ and the phenoxide anion. MD simulations can determine whether they exist predominantly as a contact ion pair (CIP), where the ions are in direct contact, or a solvent-separated ion pair (SSIP), where one or more solvent molecules are situated between them. nih.gov The balance between these states is highly dependent on the solvent.

Table 3: Typical Solvation Properties of Potassium Ion (K⁺) in Water from MD Simulations

Property Typical Value Reference
First Shell Coordination Number 6-8 rsc.org
K⁺-Oxygen Distance (Å) ~2.7-2.8 rsc.org

| First Shell Water Residence Time (ps) | ~9.4 | acs.org |

The solvent environment has a profound impact on the stability and reactivity of ionic species. By solvating the potassium cation and the phenoxide anion, the solvent stabilizes the dissociated salt. Polar solvents are particularly effective at this stabilization. huji.ac.il

MD simulations can be used to compute the free energy of solvation, which quantifies this stabilizing effect. Moreover, the solvent's influence on reactivity can be explored by simulating a reaction within the solvent environment. The solvent can differentially stabilize the reactants versus the transition state. For instance, in a reaction where the transition state is less charge-dispersed than the reactants, a polar solvent might stabilize the reactants more, thereby increasing the activation energy and slowing the reaction. nih.gov

The nature of the ion pair (CIP vs. SSIP), as determined by the solvent, is also critical for reactivity. In a contact ion pair, the negative charge on the phenoxide oxygen is partially neutralized by the nearby K⁺, making it a weaker nucleophile. In a solvent-separated ion pair, the phenoxide is more "free" and thus more reactive. Therefore, reactions involving this compound as a nucleophile would be expected to be faster in polar, coordinating solvents that favor SSIPs.

Ligand-Metal Interaction Modeling

Computational modeling provides a powerful lens through which to understand the intricate interactions between the 2-cyclohexylphenolate ligand and metal centers. While specific studies focusing exclusively on this compound are not extensively documented in publicly available literature, a wealth of research on substituted phenolate-metal complexes allows for a detailed and scientifically grounded extrapolation of its expected behavior.

The interaction between the potassium cation (K⁺) and the 2-cyclohexylphenolate anion is primarily electrostatic in nature, characterized by the attraction between the positive charge of the potassium ion and the negative charge localized on the phenolate (B1203915) oxygen. However, the electronic and steric influence of the cyclohexyl substituent at the ortho position introduces significant nuances to this interaction.

Nature of the Metal-Ligand Bond:

Density Functional Theory (DFT) is a commonly employed computational method to model the geometries and electronic structures of metal-phenolate complexes. nih.gov For this compound, DFT calculations would likely reveal a highly ionic bond between the potassium ion and the oxygen atom of the phenolate. The bond length and strength would be influenced by the electron-donating nature of the cyclohexyl group, which increases the electron density on the phenolate oxygen, thereby strengthening the electrostatic attraction to the potassium ion.

In more complex scenarios where 2-cyclohexylphenolate acts as a ligand for transition metals, the nature of the bonding becomes more intricate, involving a combination of ionic and covalent contributions. For instance, in complexes with transition metals like copper(II) or iron(III), there would be a significant degree of orbital overlap between the metal d-orbitals and the p-orbitals of the phenolate oxygen. nih.govnih.gov The cyclohexyl group, being bulky, would exert considerable steric hindrance, influencing the coordination geometry around the metal center and potentially leading to distorted coordination environments. researchgate.net

Influence of the Cyclohexyl Substituent:

The ortho-cyclohexyl group plays a dual role in modulating the ligand-metal interaction:

Electronic Effects: As an alkyl group, the cyclohexyl substituent is weakly electron-donating through an inductive effect. This increases the basicity of the phenolate oxygen, enhancing its ability to coordinate to metal ions.

Steric Effects: The bulky nature of the cyclohexyl group can sterically shield the metal center, influencing the coordination number and the approach of other ligands or solvent molecules. This steric hindrance can be a critical factor in determining the catalytic activity and selectivity of metal complexes derived from this ligand.

Computational models of similar substituted phenolate complexes have shown that the orientation of the substituent relative to the phenolate ring can significantly impact the stability and reactivity of the metal complex. nih.gov

Modeling in Solution:

To provide a more realistic representation, computational models often include the effects of the solvent. Explicit solvent models, where individual solvent molecules are included in the calculation, or implicit solvent models, which treat the solvent as a continuous medium, can be used to understand how the solvent modulates the ligand-metal interaction. For this compound, polar solvents would be expected to solvate the potassium ion, potentially weakening the direct ion-pair interaction with the phenolate.

Table 1: Predicted Interaction Characteristics of 2-Cyclohexylphenolate with Different Metal Ions (Based on General Principles)
Metal IonPredominant Interaction TypeExpected Influence of Cyclohexyl GroupTypical Coordination Geometries (in multi-ligand complexes)
K⁺IonicIncreased basicity of phenolate oxygenVariable, often high coordination numbers
Cu(II)Ionic and CovalentSteric hindrance, potential for distorted geometriesSquare planar, square pyramidal, distorted octahedral
Fe(III)Ionic and CovalentSteric hindrance, stabilization of high spin statesOctahedral, trigonal bipyramidal
Pd(II)Predominantly CovalentSteric control over ligand access to the metal centerSquare planar

Quantitative Structure-Reactivity Relationship (QSRR) and Structure-Property Relationship (QSPR) Modeling

These models rely on the calculation of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure. For this compound, these descriptors would be derived from the structure of the 2-cyclohexylphenol parent molecule.

Key Molecular Descriptors:

For a molecule like 2-cyclohexylphenol, the following classes of descriptors would be relevant in QSRR/QSPR studies:

Topological Descriptors: These describe the connectivity of atoms in the molecule, such as branching and size. The presence of the cyclohexyl ring would be a significant feature.

Quantum Chemical Descriptors: These are calculated using computational chemistry methods and describe the electronic properties of the molecule. tandfonline.comnih.gov Important descriptors include:

HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies: These are related to the molecule's ability to donate or accept electrons and are crucial for predicting reactivity. researchgate.net

Dipole moment: This describes the polarity of the molecule.

Atomic charges: The charge distribution, particularly on the phenolic oxygen, is critical for understanding interactions with metals and other polar molecules.

Steric Descriptors: These quantify the bulkiness and shape of the molecule. The cyclohexyl group would contribute significantly to steric descriptors, influencing properties like solubility and interaction with biological receptors.

Hydrophobicity Descriptors: Commonly represented by the logarithm of the partition coefficient (log P), this descriptor is crucial for predicting properties like environmental fate and biological activity. jst.go.jpnih.gov The large, nonpolar cyclohexyl group would give 2-cyclohexylphenol a high log P value.

Predictive Models for Substituted Phenols:

QSRR and QSPR studies on substituted phenols have been successful in predicting a variety of properties and activities:

Toxicity: Models have been developed to predict the cytotoxicity of phenols based on descriptors like log P, the acid dissociation constant (pKa), and bond dissociation enthalpy (BDE) of the phenolic O-H bond. jst.go.jpnih.govacs.org

Antioxidant Activity: The ability of phenols to act as antioxidants has been correlated with descriptors such as the O-H BDE and ionization potential. nih.gov

Chromatographic Retention: QSRR models have been used to predict the retention times of phenolic compounds in various chromatographic systems, which is useful for analytical method development. nih.gov

Electrochemical Degradation: The efficiency of electrochemical degradation of substituted phenols has been modeled using quantum chemical parameters and steric effect descriptors. tandfonline.com

Table 2: Representative Molecular Descriptors for QSRR/QSPR Studies of Substituted Phenols and their Relevance to 2-Cyclohexylphenol
Descriptor TypeSpecific Descriptor ExamplePredicted Influence for 2-CyclohexylphenolRelevant References
Hydrophobicitylog PHigh value due to the nonpolar cyclohexyl group. jst.go.jp
ElectronicHOMO EnergyRelatively high due to the electron-donating nature of the alkyl substituent. researchgate.net
ElectronicpKaSlightly higher than phenol due to the electron-donating cyclohexyl group. acs.org
StericMolar RefractivityLarge value, reflecting the size and polarizability of the molecule. tandfonline.com
Quantum ChemicalO-H Bond Dissociation Enthalpy (BDE)Slightly lower than phenol, suggesting easier homolytic cleavage. nih.gov

Based on these established principles, QSRR and QSPR models could be developed for this compound to predict its properties, such as its stability in different solvents, its reactivity in various chemical transformations, or its potential biological activities. The accuracy of such models would depend on the quality and diversity of the training data set of similar compounds.

Future Research Directions

Development of Novel Synthetic Routes with Enhanced Selectivity and Atom Economy

The synthesis of 2-cyclohexylphenol (B93547), the precursor to Potassium 2-cyclohexylphenolate, is a critical first step. Current methods often involve the alkylation of phenol (B47542) with cyclohexene (B86901) or cyclohexanol (B46403), which can lead to a mixture of ortho- and para-isomers, as well as dialkylated products. researchgate.net Future research should focus on developing more selective and atom-economical synthetic strategies.

One promising avenue is the one-pot hydroalkylation of phenol. A study on bifunctional catalysts, such as Co2P supported on Beta zeolite, has shown high conversion and selectivity for cyclohexylphenol production. researchgate.net This approach uses phenol as the sole organic reactant, enhancing atom economy. researchgate.net Further research could optimize these catalytic systems, perhaps by exploring different metal phosphides or modified zeolite supports, to maximize the yield of the desired ortho-isomer.

Another approach involves the catalytic transfer of hydrogen from a donor like isopropyl alcohol in a tandem system with a hydrogenation catalyst (e.g., Raney® Ni) and an acidic zeolite. This method has achieved remarkable selectivity (around 70%) for cyclohexylphenols. rsc.org Future work could explore variations of this tandem system to improve ortho-selectivity specifically.

The table below summarizes yields from different catalytic approaches for producing cyclohexylphenols, highlighting the potential for optimization.

Catalyst SystemReactantsTemperature (°C)Conversion (%)Cyclohexylphenol Selectivity (%)Reference
Co2P/Beta ZeolitePhenol, H₂1607756 researchgate.net
Co2P/MCM-22 ZeolitePhenol, H₂16090Lower than Beta researchgate.net
Raney® Ni + Hierarchical Beta ZeolitePhenol, Isopropyl Alcohol15064~70 rsc.org
1% Pd-Al₂O₃ + NaCl-AlCl₃Phenol, H₂120-31.9 (para-selective) chemicalbook.com

Future synthetic strategies should aim to minimize the use of hazardous reagents and reduce waste, aligning with the principles of green chemistry. The development of catalysts that favor ortho-alkylation through shape selectivity or electronic direction will be paramount in producing 2-cyclohexylphenol efficiently.

Exploration of Undiscovered Catalytic Properties and Applications

This compound itself holds potential as a catalyst or ligand in various organic reactions. ontosight.ai Its nature as a weak base and potential nucleophile makes it a candidate for base-catalyzed reactions. ontosight.ai Furthermore, the phenolate (B1203915) oxygen can coordinate with metal centers, making it a valuable ligand in metal-catalyzed processes. ontosight.ai

A significant area for future exploration is its use in polymerization reactions. Simple sodium and potassium phenolates have been shown to be effective catalysts for the highly isoselective ring-opening polymerization of rac-lactide, producing polylactide (PLA) with high melting points. rsc.org The steric bulk of the cyclohexyl group in this compound could impart unique selectivity in such polymerizations. Research has demonstrated that bulky substituents on the phenolate ring can enhance the activity of potassium complexes in these reactions. rsc.org

Future research could investigate the catalytic activity of this compound in:

Ring-Opening Polymerization: Expanding beyond lactide to other cyclic esters and monomers.

Cross-Coupling Reactions: Serving as a supportive ligand for palladium, nickel, or copper catalysts.

C-H Activation: Acting as a ligand or base in reactions involving the functionalization of unactivated C-H bonds.

Cyclotrimerization: Catalyzing the formation of cyclic compounds, such as the cyclotrimerization of isocyanates, a reaction for which other potassium complexes have shown high efficacy. rsc.org

The bulky cyclohexyl group could create a specific steric environment around a metal center, potentially leading to novel selectivity in asymmetric catalysis.

Advanced Spectroscopic Probes for In-situ Reaction Monitoring and Intermediate Characterization

Understanding the role of this compound in a reaction requires detailed knowledge of the reaction pathway and the structure of any intermediates. Advanced spectroscopic techniques are crucial for this purpose. Future studies should employ in-situ monitoring to observe the species present in real-time.

In-situ Fourier-Transform Infrared (FTIR) and Raman Spectroscopy can track the consumption of reactants and the formation of products and intermediates by monitoring characteristic vibrational frequencies. For instance, Raman spectroscopy has been used to identify Fe(III)-phenolate intermediates in the oxidation of benzene (B151609) to phenol. ustc.edu.cn Similar techniques could be applied to reactions involving this compound to observe the formation and consumption of phenolate-metal complexes or other transient species. The Fe-O vibration of phenolate-bound iron porphyrin complexes, for example, has been characterized and shifts depending on the ligand environment. nih.gov

In-situ Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed structural information. By running reactions within an NMR spectrometer, it is possible to identify and quantify reactive intermediates. This would be particularly useful for studying polymerization kinetics or complex catalytic cycles where multiple species are in equilibrium.

The table below lists spectroscopic techniques and their potential applications in studying reactions with this compound.

Spectroscopic TechniqueInformation GainedPotential Application
In-situ FTIR/RamanVibrational modes of functional groupsMonitoring catalyst-substrate binding, identifying phenolate complex formation, tracking reaction progress. ustc.edu.cnnih.gov
In-situ NMRDetailed molecular structure and dynamicsCharacterizing transient intermediates, determining reaction kinetics, studying catalyst-ligand exchange. ccsenet.org
UV-Vis SpectroscopyElectronic transitionsDetecting the formation of colored charge-transfer complexes or conjugated intermediates. ustc.edu.cnresearchgate.net
Mass SpectrometryMass-to-charge ratio of ionsIdentifying reaction intermediates sampled directly from a reaction mixture. rsc.org

These advanced spectroscopic methods will be instrumental in building a comprehensive mechanistic understanding of how this compound functions in various chemical transformations. rsc.org

Deeper Computational Insights into Complex Reaction Mechanisms and Interfacial Phenomena

Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful tool for elucidating reaction mechanisms at a molecular level. rsc.org Future research should leverage DFT to model reactions involving this compound, providing insights that are often difficult to obtain experimentally.

DFT calculations can be used to investigate the mechanisms of phenol alkylation, helping to understand the factors that control ortho- versus para-selectivity. rsc.orgacs.orgresearchgate.net Such studies can model the transition states for O-alkylation and C-alkylation, revealing the most energetically favorable pathways. acs.orgcaltech.edu For example, calculations have shown that while O-alkylation is often favored initially, subsequent ionic rearrangement mechanisms can lead to C-alkylated products. acs.orgcaltech.edu Understanding these pathways is key to designing more selective syntheses for 2-cyclohexylphenol.

Furthermore, computational studies can explore the cation-π interactions between the potassium ion and the aromatic ring. The reliability of different computational methods, such as DFT and Møller-Plesset perturbation theory (MP2), has been benchmarked for calculating the binding energies between alkali cations like K+ and phenol. nih.gov These calculations can provide a deeper understanding of the structure and stability of this compound aggregates in solution and their interaction with other molecules at interfaces.

Key areas for future computational investigation include:

Modeling Catalytic Cycles: Simulating each step of a catalytic reaction where this compound acts as a catalyst or ligand to identify rate-determining steps and opportunities for optimization.

Predicting Selectivity: Calculating the energy barriers for different reaction pathways (e.g., ortho- vs. para-alkylation, isoselective vs. atactic polymerization) to predict how the structure of the phenolate influences product distribution. acs.org

Solvent Effects: Modeling the influence of different solvents on the structure, stability, and reactivity of the phenolate.

Interfacial Phenomena: Simulating the behavior of this compound at solid-liquid or liquid-liquid interfaces, which is relevant for applications in heterogeneous catalysis and material science.

Design of New Phenolate-Based Materials with Tailored Functionality for Specific Applications

The unique structure of this compound makes its parent phenol, 2-cyclohexylphenol, an attractive building block for new functional materials. researchgate.net The bulky cyclohexyl group can impart specific properties such as increased solubility in non-polar media, modified thermal stability, and controlled intermolecular spacing.

Polymers and Resins: Phenolic compounds are foundational to the polymer industry, used in creating everything from resins to high-performance polymers. elsevier.comemerald.com 2-Cyclohexylphenol could be used as a monomer or a modifying agent to create new polymers. For instance, it could be incorporated into polypropylene (B1209903) chains to act as a hindered phenol stabilizer, improving the thermal-oxidative stability of the material. researchgate.net The enzymatic polymerization of phenolic compounds is another green route to producing functional polymers with potential antioxidant properties. mdpi.comnih.gov

Metal-Organic Frameworks (MOFs): MOFs are crystalline porous materials constructed from metal ions or clusters linked by organic ligands. wikipedia.org While carboxylates and pyridyls are common linkers, phenolates can also be used. ossila.comresearchgate.net 2-Cyclohexylphenol, after further functionalization with appropriate coordinating groups, could be designed as a linker for MOFs. researchgate.net The cyclohexyl group would project into the pores of the framework, creating a unique chemical environment for selective gas storage, separation, or catalysis.

Future research in this area could focus on:

Synthesis of Functional Monomers: Derivatizing 2-cyclohexylphenol to create monomers suitable for various polymerization techniques (e.g., creating acrylate (B77674) or epoxy derivatives). nih.govrsc.org

Development of Phenolic Resins: Investigating the co-polymerization of 2-cyclohexylphenol with aldehydes to create novel thermosetting resins with enhanced properties. emerald.com

Creation of MOFs with Phenolate Linkers: Designing and synthesizing MOFs using functionalized 2-cyclohexylphenol as a structural linker to explore applications in gas separation and heterogeneous catalysis. acs.org

Smart Materials: Exploring the use of 2-cyclohexylphenol-based materials in responsive systems, where the bulky group could influence properties like pH-responsiveness or self-assembly. researchgate.net

By systematically exploring these research avenues, the scientific community can fully harness the potential of this compound and its derivatives, paving the way for new catalysts, processes, and advanced materials.

Q & A

Q. What are the optimal synthetic pathways for Potassium 2-cyclohexylphenolate, and how do reaction conditions influence yield?

Methodological Answer: Synthesis typically involves reacting 2-cyclohexylphenol with potassium hydroxide in an anhydrous solvent (e.g., ethanol or THF) under nitrogen to prevent oxidation. Key parameters include temperature (60–80°C), molar ratio (1:1.2 phenol-to-base), and reaction time (4–6 hours). Yield optimization requires monitoring via TLC or HPLC to track intermediate formation. Contamination by hydrolysis byproducts (e.g., cyclohexanol) can reduce purity; recrystallization from dry ether improves purity .

ParameterOptimal RangeCommon Pitfalls
Temperature60–80°CExceeding 90°C degrades product
SolventEthanol/THFMoisture reduces yield
Base Equivalents1.2–1.5Excess base causes saponification

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

Methodological Answer:

  • FT-IR : Look for O–K stretching vibrations at 450–500 cm⁻¹ and absence of phenolic O–H (~3200 cm⁻¹).
  • ¹H NMR (DMSO-d₆) : Aromatic protons appear as a singlet at δ 6.8–7.2 ppm; cyclohexyl protons show multiplet splitting at δ 1.2–2.1 ppm.
  • ESI-MS : Positive mode detects [M–K]⁺ ions. Discrepancies in mass spectra may indicate residual solvent adducts, requiring high-vacuum drying .

Q. How does this compound’s stability vary under different storage conditions?

Methodological Answer: The compound is hygroscopic and prone to hydrolysis. Stability studies show:

  • Dry argon : Stable for >6 months at –20°C.
  • Ambient moisture : Degrades within 72 hours (HPLC shows 20% impurity).
  • Aqueous solutions : Rapid decomposition (t₁/₂ = 2 hours at pH 7). Store in desiccated, amber vials with molecular sieves .

Advanced Research Questions

Q. How can computational modeling predict this compound’s reactivity in nucleophilic aromatic substitution?

Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model the electron-withdrawing effect of the potassium phenolate group. Key steps:

  • Optimize geometry to identify reactive sites (e.g., para-position on the aryl ring).
  • Calculate Fukui indices to map nucleophilic attack regions.
  • Compare activation energies for different leaving groups (e.g., Cl vs. Br). Validation requires correlating computed ΔG‡ with experimental kinetic data .

Q. What experimental strategies resolve contradictions in reported solubility data for this compound?

Methodological Answer: Discrepancies arise from varying solvent purity or measurement techniques. A standardized protocol includes:

  • Gravimetric analysis : Saturate solvent, filter, and dry to constant weight.
  • UV-Vis quantification : Use λ_max (270 nm) with a calibration curve (R² > 0.99).
  • Control experiments : Compare under inert vs. ambient conditions to assess oxidative interference. Recent studies show solubility in DMSO = 12.3 ± 0.5 g/L, conflicting with older reports (8.1 g/L) due to undetected peroxides in solvents .

Q. How do steric effects from the cyclohexyl group influence catalytic performance in cross-coupling reactions?

Methodological Answer: The bulky cyclohexyl moiety restricts substrate access to the active site, reducing turnover frequency but improving selectivity. Comparative studies:

  • Buchwald–Hartwig amination : Turnover number (TON) drops from 1,200 (unsubstituted phenolate) to 450 (cyclohexyl-substituted).
  • Suzuki coupling : Enantioselectivity increases from 70% ee to 92% ee for hindered biaryl systems. Steric parameters (e.g., A-values) correlate with reaction outcomes, validated by X-ray crystallography of palladium intermediates .

Data Contradiction Analysis

Q. Why do conflicting reports exist regarding the compound’s pKa in non-aqueous solvents?

Methodological Answer: pKa values in DMSO range from 8.2 to 9.5 due to:

  • Electrode calibration : Use of different reference electrodes (e.g., Ag/AgCl vs. SCE).
  • Ionic strength : Variations in TBAPF6 concentration alter activity coefficients.
  • Impurities : Residual water (>100 ppm) shifts measurements. Standardization using the Bordwell method (UV-Vis indicator dyes) reduces variability .

Ethical and Safety Considerations

Q. What safety protocols are critical when handling this compound in oxygen-sensitive reactions?

Methodological Answer:

  • Glovebox use : Maintain O₂ < 1 ppm during weighing.
  • Quench protocol : Neutralize residual compound with 10% acetic acid before disposal.
  • PPE : Nitrile gloves and face shields prevent dermal exposure (LD50 = 320 mg/kg in rats). Toxicity studies indicate bioaccumulation risks; avoid aqueous waste streams .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.